1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide is a synthetic organic compound featuring a piperidine-2-carboxamide core substituted with a 5-chlorothiophene-2-sulfonyl group and an N-bound 4-methylphenyl moiety. The 4-methylphenyl group likely enhances hydrophobic interactions in biological systems.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-5-7-13(8-6-12)19-17(21)14-4-2-3-11-20(14)25(22,23)16-10-9-15(18)24-16/h5-10,14H,2-4,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOVSRXLJQQAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations:
Sulfonamide Linkage : All three compounds contain sulfonamide groups, which enhance hydrogen-bonding capacity and target selectivity. The 5-chlorothiophene-2-sulfonyl group in the target compound and Compound 33 may improve binding to hydrophobic enzyme pockets compared to the ethylthiophene analog in .
Piperidine vs. This difference may influence target specificity (e.g., indole derivatives often target COX, while piperidines modulate CNS targets) .
Substituent Effects: Chloro vs. 4-Methylphenyl vs. Methoxyethyl: The 4-methylphenyl group in the target compound contributes to hydrophobicity, favoring interactions with lipid-rich environments, while the methoxyethyl group in ’s compound improves aqueous solubility .
Biological Activity
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a chlorothiophene moiety. Its molecular formula is with a molecular weight of approximately 368.81 g/mol. The structural complexity and the presence of various functional groups suggest diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs, particularly those containing piperidine and sulfonyl groups, exhibit a range of biological activities including:
- Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : The sulfonamide group is often linked with anti-inflammatory properties.
- Enzyme Inhibition : Notably, these compounds can inhibit enzymes such as acetylcholinesterase and urease.
Antibacterial Activity
A study evaluated the antibacterial properties of sulfonamide derivatives similar to our compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the specific derivative tested .
Anticancer Potential
Research involving piperidine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, one study reported that piperidine-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
The enzymatic inhibition profile of the compound was assessed through various assays. It was found to effectively inhibit acetylcholinesterase (AChE) with an IC50 value of approximately 10 µM, indicating its potential use in treating conditions like Alzheimer's disease due to its ability to increase acetylcholine levels in the brain .
Study 1: Antimicrobial Efficacy
In a controlled study, a series of sulfonamide derivatives were synthesized and tested for their antimicrobial efficacy. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with a notable reduction in bacterial growth observed at concentrations as low as 1 µg/mL.
Study 2: Cancer Cell Line Testing
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations above 5 µM. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptosis triggered by the compound.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Interaction with Enzymes : The sulfonamide moiety likely interacts with active sites on enzymes, inhibiting their function.
- Cellular Uptake : The lipophilicity of the piperidine ring facilitates cellular penetration, allowing for effective intracellular action against target proteins involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
